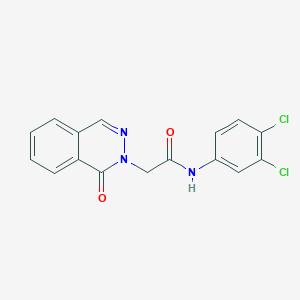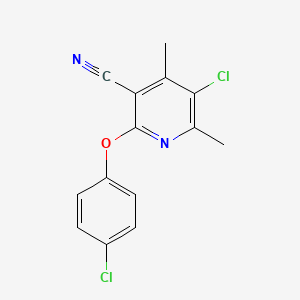
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as HMGB1 inhibitor, is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of cancer, as this compound has been shown to inhibit the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone from cancer cells, which plays a crucial role in promoting tumor growth and metastasis.
Wirkmechanismus
The mechanism of action of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves the inhibition of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, a protein that is released by damaged cells and plays a crucial role in promoting inflammation and tissue damage. By inhibiting the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, this compound can reduce inflammation and tissue damage, which can be beneficial in various diseases such as cancer, autoimmune diseases, and sepsis.
Biochemical and Physiological Effects:
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. Furthermore, this compound has been shown to improve insulin sensitivity and reduce insulin resistance, which can be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone for lab experiments is its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone. One direction is to investigate its potential therapeutic applications in other diseases such as sepsis and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Conclusion:
In conclusion, 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases. Its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone and its anti-inflammatory properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis method of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves a multistep process that includes the condensation of 2-methyl-3-aminoquinoline with acetylacetone, followed by the reaction with benzaldehyde and the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
8-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-8-11-10(2)16-14-12(15(11)18)5-4-6-13(14)19-3/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXGUBHMCQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)




![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)


![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)


